1H-Benzotriazole-5,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzotriazole-5,6-dicarbonitrile is a chemical compound with the molecular formula C8H3N5. It is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound is characterized by the presence of two cyano groups attached to the benzotriazole ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
The synthesis of 1H-Benzotriazole-5,6-dicarbonitrile typically involves the reaction of benzotriazole with suitable nitrile-containing reagents under controlled conditions. One common method includes the use of hydroxylamine-O-sulfonic acid in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF) containing 5% water at 50°C . This reaction yields the desired product with high purity, although the presence of isomeric forms may require further purification steps such as chromatography.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, including the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-Benzotriazole-5,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced benzotriazole derivatives.
Substitution: The cyano groups in this compound can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano groups, forming new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted benzotriazole derivatives.
Scientific Research Applications
1H-Benzotriazole-5,6-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzotriazole derivatives have shown promise.
Industry: It is used in the development of corrosion inhibitors, dyes, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1H-Benzotriazole-5,6-dicarbonitrile involves its interaction with molecular targets through its cyano groups and benzotriazole ring. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its ability to stabilize negative charges and radicals makes it a valuable intermediate in organic synthesis. The specific pathways and molecular targets depend on the context of its use, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
1H-Benzotriazole-5,6-dicarbonitrile can be compared with other benzotriazole derivatives such as:
1H-Benzotriazole: The parent compound, which lacks the cyano groups and has different reactivity and applications.
5,7-Dinitrobenzotriazole: A nitro-substituted derivative known for its thermal stability and use in energetic materials.
1-(2-Hydroxyethyl)-1H-benzotriazole-5,6-dicarbonitrile: A hydroxyl-substituted derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its dual cyano substitution, which imparts specific reactivity and stability, making it suitable for a variety of applications in research and industry.
Properties
IUPAC Name |
2H-benzotriazole-5,6-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3N5/c9-3-5-1-7-8(12-13-11-7)2-6(5)4-10/h1-2H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBRSOMSFCYWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.